Rescimetol

Vue d'ensemble

Description

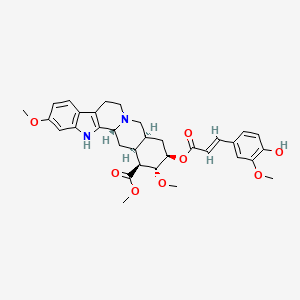

Rescimetol, also known as methyl O-(4-hydroxy-3-methoxycinnamoyl) reserpate, is an antihypertensive agent developed by Nippon Chemiphar Co. Ltd. It belongs to the class of rauwolfia alkaloids and is known for its sustained antihypertensive activity with low toxicity and weak central action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Rescimetol involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. One of the synthetic routes includes the esterification of reserpic acid with 4-hydroxy-3-methoxycinnamic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the use of solvents like methanol and reagents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) to facilitate the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

Rescimetol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are employed under basic conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted phenolic compounds .

Applications De Recherche Scientifique

Medical Applications

Antihypertensive Agent

Rescimetol is primarily used as an antihypertensive agent. Clinical studies have demonstrated its effectiveness in lowering blood pressure in hypertensive patients. For instance, administration of this compound at doses of 5 mg/kg/day resulted in a significant reduction in systolic blood pressure by 25 to 30 mmHg during treatment, with effects persisting even after cessation of the drug . Higher doses have shown even more pronounced effects, indicating its potential for long-term management of hypertension.

Neuroprotective Properties

Research has also investigated the neuroprotective effects of this compound. Its mechanism involves inhibiting norepinephrine-induced contraction in the vas deferens, which suggests a role in modulating central nervous system activity. This has implications for conditions where neuroprotection is beneficial .

Biological Research Applications

In Vitro Studies

In vitro studies have shown that this compound can inhibit norepinephrine-induced contractions in isolated tissues, making it a valuable compound for studying vascular responses and neurobiology . Such studies are crucial for understanding the compound's potential therapeutic effects beyond hypertension.

Drug Repurposing

Recent research has identified this compound as a candidate for drug repurposing against viral infections, including SARS-CoV-2. In high-throughput screening assays, this compound demonstrated antiviral activity, contributing to the growing interest in its application beyond cardiovascular diseases .

Chemical Research Applications

Analytical Chemistry

this compound serves as a reference compound in analytical chemistry, particularly in studies involving rauwolfa alkaloids. Its unique chemical structure allows researchers to investigate the behavior and interactions of similar compounds within biological systems.

Data Summary Table

Case Studies and Findings

- Clinical Efficacy : A study involving hypertensive patients treated with this compound showed significant reductions in blood pressure over a 14-day period, highlighting its effectiveness as a long-term treatment option .

- Neuroprotective Mechanism : Investigations into the central nervous system effects of this compound revealed its ability to modulate vascular responses, suggesting potential applications in treating neurological disorders.

- Antiviral Screening : In a comprehensive drug repurposing screen for COVID-19 treatments, this compound was identified among compounds with notable antiviral properties, indicating its versatility beyond traditional uses .

Mécanisme D'action

Rescimetol exerts its antihypertensive effects by inhibiting the norepinephrine-induced contraction in vascular smooth muscle. This inhibition is achieved through the blockade of alpha-adrenergic receptors, leading to vasodilation and a subsequent decrease in blood pressure . The molecular targets include norepinephrine receptors and associated signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Reserpine: Another rauwolfia alkaloid with antihypertensive properties.

Deserpidine: Similar in structure and function to Rescimetol, used for hypertension treatment.

Ajmaline: An antiarrhythmic agent with structural similarities to this compound

Uniqueness

This compound is unique due to its sustained antihypertensive activity and low toxicity profile. Unlike Reserpine, which has significant central nervous system side effects, this compound has a weaker central action, making it more suitable for long-term therapy .

Activité Biologique

Rescimetol, a compound identified in drug repurposing efforts, has emerged as a candidate for therapeutic applications, particularly in the context of viral infections such as SARS-CoV-2. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (chemical name: N-[2-[5-methoxy-2-[(3-methoxyphenyl)methyl]-1-benzofuran-3-yl]ethyl]acetamide) is a synthetic compound that has shown promise in various pharmacological studies. Its structure suggests potential interactions with multiple biological targets, making it a candidate for further investigation.

Research indicates that this compound exhibits biological activity primarily through the following mechanisms:

- Inhibition of Viral Replication : this compound has been identified as having anti-SARS-CoV-2 effects. In vitro studies demonstrated its ability to inhibit cytopathic effects (CPE) associated with viral infections, suggesting a potential role in antiviral therapy .

- Receptor Modulation : The compound acts as an antagonist at certain serotonin receptors, which may contribute to its pharmacological profile and therapeutic effects .

Efficacy Against SARS-CoV-2

A study conducted by the National Center for Advancing Translational Sciences (NCATS) screened various compounds for their ability to inhibit SARS-CoV-2. This compound was among the compounds that exhibited significant antiviral activity:

| Compound | EC50 (µM) | % Efficacy | Selectivity Index |

|---|---|---|---|

| This compound | 10.0 | 96.9 | >30 |

The study highlighted that this compound's efficacy was confirmed across multiple screening runs, indicating its potential as a therapeutic agent against COVID-19 .

Case Studies and Research Findings

- Drug Repurposing Studies : this compound was identified during drug repurposing screens aimed at finding existing drugs with new therapeutic applications. These studies emphasized the importance of high-throughput screening methods in identifying effective compounds for urgent health challenges like pandemics .

- Clinical Relevance : The compound's ability to modulate host cell responses and inhibit viral replication positions it as a candidate for clinical trials focusing on respiratory viruses . Further studies are needed to evaluate its safety and efficacy in human subjects.

Propriétés

Numéro CAS |

73573-42-9 |

|---|---|

Formule moléculaire |

C33H38N2O8 |

Poids moléculaire |

590.7 g/mol |

Nom IUPAC |

methyl (1R,15S,17R,18R,19S,20S)-17-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C33H38N2O8/c1-39-20-7-8-21-22-11-12-35-17-19-14-28(43-29(37)10-6-18-5-9-26(36)27(13-18)40-2)32(41-3)30(33(38)42-4)23(19)16-25(35)31(22)34-24(21)15-20/h5-10,13,15,19,23,25,28,30,32,34,36H,11-12,14,16-17H2,1-4H3/b10-6+/t19-,23+,25-,28-,30+,32+/m1/s1 |

Clé InChI |

MMUMZMIKZXSFSD-ADSVITMPSA-N |

SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC |

SMILES isomérique |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC |

SMILES canonique |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC |

Apparence |

Solid powder |

Key on ui other cas no. |

73573-42-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CD 3400 CD 3400, (3beta,16beta,17alpha,18beta(E),20alpha)-isomer CD-3400 methyl O-(4-hydroxy-3-methoxycinnamoyl)reserpate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.